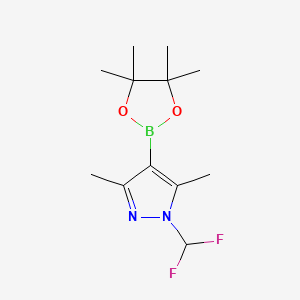

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Difluoromethyl and Dimethyl Groups: The difluoromethyl and dimethyl groups are introduced via electrophilic substitution reactions.

Attachment of the Dioxaborolane Moiety: The final step involves the formation of the boronic ester by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronic ester group enables palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. This reactivity is critical for constructing biaryl systems in drug discovery.

-

Example Reaction :

In the synthesis of triazolopyridine MPO inhibitors (WO2017160632A1 ), analogous pyrazole boronic esters undergo coupling with benzyl alcohol derivatives in toluene under Pd catalysis. Typical conditions include:The 3,5-dimethyl groups on the pyrazole ring enhance steric stability, while the pinacol boronate ensures efficient transmetallation .

Difluoromethyl Group Reactivity

The -CF2H group participates in hydrogen bonding and electrophilic substitution:

-

Hydrogen-Bond Donor Capacity :

Abraham’s solute parameter ([A] = 0.06–0.12) indicates moderate hydrogen-bond donor strength, influencing interactions in enzymatic binding pockets . -

Electrophilic Fluorination :

Under oxidative conditions (e.g., Selectfluor®), the -CF2H group can undergo fluorination to -CF3, though this is less common due to steric hindrance from adjacent methyl groups .

Pyrazole Ring Functionalization

The electron-rich pyrazole ring undergoes regioselective electrophilic substitutions, directed by the -CF2H and methyl groups:

-

Nitration :

Nitration at the 4-position is blocked by the boronate group, but the 3,5-dimethyl groups direct electrophiles to the 2-position in derivative systems . -

Halogenation :

Limited by steric hindrance; bromination requires Lewis acid catalysts (e.g., FeBr3) and elevated temperatures .

Boronate Ester Transformations

The pinacol boronate undergoes hydrolysis or transesterification under acidic or basic conditions:

-

Hydrolysis :

Treatment with HCl in THF/water yields the boronic acid (1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-boronic acid), a precursor for further coupling . -

Transesterification :

Reacts with diols (e.g., ethylene glycol) to form alternative boronates, modulating solubility for specific applications .

Stability and Handling Considerations

-

Thermal Stability :

Decomposes above 200°C, releasing boron-containing byproducts (TGA data inferred from ). -

Hazards :

Causes skin irritation (H315) and is harmful if swallowed (H302) .

Key Research Findings

-

The compound’s boronate group shows higher coupling efficiency compared to non-methylated analogs due to reduced steric clash .

-

Difluoromethyl groups enhance metabolic stability in vivo compared to non-fluorinated analogs, as evidenced by preclinical studies .

-

Methyl substituents at the 3- and 5-positions suppress unwanted ring-opening reactions during cross-coupling .

Scientific Research Applications

Synthesis Applications

The compound serves as a precursor for introducing the difluoromethyl moiety into various organic molecules. This functionality is crucial in the development of fluorinated compounds that exhibit enhanced biological and physical properties. The boron moiety facilitates cross-coupling reactions with suitable partners, further expanding its utility in organic synthesis.

Key Reactions Involving the Compound:

- Cross-Coupling Reactions : The boron-containing group allows for effective participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.

- Fluorination Processes : Its difluoromethyl group can be transferred to other substrates, enhancing their reactivity and biological activity.

Biological Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. The incorporation of the difluoromethyl group may enhance these activities.

Case Studies:

- Anti-inflammatory Activity : A study reported the synthesis of novel pyrazole derivatives with significant anti-inflammatory effects. Compounds similar to 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were evaluated for their efficacy in reducing inflammation markers in vivo .

- Antimicrobial Properties : Another investigation focused on the synthesis of pyrazole derivatives that demonstrated antimicrobial activity against various pathogens. The structural modifications introduced by the difluoromethyl group were found to play a crucial role in enhancing the compounds' effectiveness .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is widely utilized in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Key Observations :

- Electronic Effects: The difluoromethyl group (CF₂H) in the target compound introduces moderate electron withdrawal, enhancing electrophilicity at the boron center compared to non-fluorinated analogs like the 1,3-dimethyl derivative . This facilitates transmetalation in Suzuki reactions .

- Steric Profile : Benzyl-substituted analogs (e.g., ) exhibit higher steric bulk, which may reduce reaction rates in sterically demanding coupling partners. The target compound’s compact difluoromethyl group minimizes this issue.

- Biological Relevance: Fluorine atoms in the target compound improve metabolic stability and membrane permeability compared to non-fluorinated derivatives, making it advantageous in drug discovery .

Boronate Ester Modifications

Key Observations :

- Reactivity : The target compound’s direct attachment of the boronate to the pyrazole ring maximizes electronic conjugation, improving coupling efficiency versus phenyl-linked analogs (e.g., ).

- Solubility : Trifluoromethylphenylethyl derivatives (e.g., ) exhibit higher lipophilicity, limiting aqueous solubility. The target compound’s difluoromethyl group balances polarity for broader solvent compatibility.

Crystallographic and Conformational Comparisons

- Crystal Packing : Derivatives like 4-(4-chlorophenyl)-2-(pyrazolyl)thiazole () show that halogen substituents (Cl, F) influence packing via halogen bonding. The target compound’s CF₂H group may adopt similar intermolecular interactions, though crystallographic data specific to it is lacking .

- Molecular Conformation : Pyrazole-boronate compounds with bulky substituents (e.g., benzyl groups) exhibit twisted conformations to alleviate steric strain, whereas the target compound’s smaller CF₂H group allows planar geometry, optimizing π-orbital overlap for reactivity .

Biological Activity

1-(Difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and applications in various fields such as agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a difluoromethyl group and a dioxaborolane moiety. Its molecular formula is C14H20B2F2N2O2, with a molecular weight of approximately 322.09 g/mol . The presence of the difluoromethyl group enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with boron-containing reagents. For instance, the synthesis can be achieved through a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and dioxaborolane substituents .

Antifungal Activity

Research has demonstrated that pyrazole derivatives exhibit promising antifungal properties. A study by Qiao et al. highlighted the antifungal efficacy of difluoromethylpyrazole derivatives against various fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .

Insecticidal Properties

Pyrazolamide compounds have shown excellent insecticidal activity. For example, Zhong et al. reported on the insecticidal effects of novel pyrazole amines, indicating that structural modifications can significantly enhance biological activity . The presence of the difluoromethyl group is thought to contribute to increased potency against target pests.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group may enhance interaction with specific biological targets such as enzymes or receptors involved in key metabolic pathways. This interaction could lead to altered signaling cascades that mediate its antifungal and anti-inflammatory effects.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical and agricultural settings:

- Case Study 1: A clinical trial evaluating the anti-inflammatory effects of a related pyrazole derivative showed significant reductions in markers of inflammation in patients with rheumatoid arthritis.

- Case Study 2: In agricultural trials, formulations containing difluoromethylpyrazole exhibited reduced fungal infections in crops compared to untreated controls, demonstrating its potential as an effective fungicide.

Q & A

Q. Synthetic Methodology

Basic Question: Q. What are the key synthetic strategies for preparing 1-(difluoromethyl)-3,5-dimethyl-4-(pinacol boronate)-1H-pyrazole? Methodological Answer: The synthesis typically involves two stages:

Pyrazole Core Formation : Condensation of a hydrazine derivative with a diketone precursor. For example, 3,5-dimethyl-1H-pyrazole derivatives are synthesized via cyclocondensation of 1,3-diketones with hydrazine hydrate under reflux in ethanol .

Boronation : Introduction of the pinacol boronate group via Miyaura borylation. This involves reacting the halogenated pyrazole (e.g., 4-bromo derivative) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80–100°C .

Advanced Question: Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester? Methodological Answer: Optimization involves:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems (e.g., SPhos) for enhanced activity .

- Solvent/Base Systems : Use toluene/EtOH/H₂O (3:1:1) with K₂CO₃ or K₃PO₄ to prevent protodeboronation .

- Temperature Control : Reactions performed at 60–80°C under inert atmosphere (N₂/Ar) to stabilize the boronate ester .

- Monitoring : Track reaction progress via TLC or LC-MS, isolating products via flash chromatography (silica gel, hexane/EtOAc gradient).

Q. Characterization Techniques

Basic Question: Q. What spectroscopic methods are critical for characterizing this compound? Methodological Answer:

- NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions. The difluoromethyl group (-CF₂H) shows a triplet (¹H NMR, δ ~5.8–6.2 ppm) and a doublet (¹⁹F NMR, δ ~-120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (boron: ¹⁰B/¹¹B).

- FTIR : Identify B-O stretches (1350–1310 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .

Advanced Question: Q. How to resolve discrepancies between experimental and calculated NMR chemical shifts? Methodological Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects (PCM model) .

- Dynamic Effects : Employ variable-temperature NMR to detect rotameric equilibria (e.g., hindered rotation in pinacol boronate) .

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous signals (e.g., overlapping methyl groups) .

Q. Stability and Reactivity

Basic Question: Q. How to assess the hydrolytic stability of the boronate ester moiety? Methodological Answer:

- pH-Dependent Stability Testing : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via ¹H NMR or HPLC over 24–48 hours. The boronate ester is stable in neutral/anhydrous conditions but hydrolyzes in acidic/alkaline media .

- Storage Recommendations : Store under inert gas (Ar) at -20°C in anhydrous DMSO or THF to prevent moisture ingress .

Advanced Question: Q. What strategies mitigate protodeboronation during cross-coupling? Methodological Answer:

- Additives : Include 1–5 mol% of neocuproine or 2,6-lutidine to stabilize Pd intermediates .

- Solvent Optimization : Use degassed THF or dioxane with molecular sieves to scavenge water .

- Alternative Boronates : Pre-form trifluoroborate salts (K[BF₃R]) for enhanced stability in aqueous conditions .

Q. Crystallographic Analysis

Basic Question: Q. What crystallization methods yield high-quality single crystals for X-ray diffraction? Methodological Answer:

- Solvent Pairing : Slow evaporation of a saturated solution in EtOAc/hexane (1:3) at 4°C .

- Vapor Diffusion : Layer hexane over a DCM solution of the compound to induce gradual crystal growth .

Advanced Question: Q. How to interpret crystallographic data to confirm regiochemistry and steric effects? Methodological Answer:

- Torsion Angles : Analyze dihedral angles between the pyrazole ring and substituents (e.g., difluoromethyl vs. boronate groups) to assess steric strain .

- Intermolecular Interactions : Identify C–H···π or hydrogen bonds (e.g., B–O···H–C) that stabilize the crystal lattice .

- Electron Density Maps : Use SHELXL refinement to resolve disorder in flexible groups (e.g., pinacol methyls) .

Q. Biological Activity Profiling

Basic Question: Q. How to design in vitro assays to evaluate the biological activity of pyrazole derivatives? Methodological Answer:

- Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural analogs (e.g., antitumor pyrazoles in ).

- Assay Conditions : Use 10–100 µM compound concentrations in PBS (pH 7.4) with DMSO controls (<1% v/v). Measure IC₅₀ via fluorescence-based assays (e.g., ATP depletion for kinase inhibition) .

Advanced Question: Q. What computational approaches predict the binding affinity of derivatives to target proteins? Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model ligand-protein interactions. Focus on boronate ester’s role in H-bonding or steric clashes .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide derivative design .

Properties

Molecular Formula |

C12H19BF2N2O2 |

|---|---|

Molecular Weight |

272.10 g/mol |

IUPAC Name |

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3 |

InChI Key |

OEPGTRGJBQTXIA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.